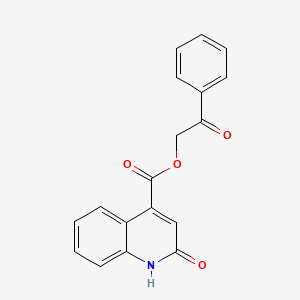

2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate

Vue d'ensemble

Description

2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate typically involves the condensation of 2-hydroxyquinoline-4-carboxylic acid with 2-oxo-2-phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of phase-transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been extensively studied for its potential as a therapeutic agent due to its antimicrobial , anti-inflammatory , and anticancer properties. Research indicates that derivatives of 2-hydroxyquinoline exhibit significant bioactivity against various cancer cell lines, including colorectal and breast cancer .

Table 1: Biological Activities of 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex quinoline derivatives. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it versatile in synthetic pathways.

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Forms quinoline-4-carboxylic acid derivatives |

| Reduction | Converts carbonyl group to hydroxyl group |

| Substitution | Introduces different substituents onto the quinoline ring |

Biological Mechanisms

The mechanism of action for this compound involves interaction with specific molecular targets in biological systems. It may inhibit enzymes involved in cell proliferation and inflammation, suggesting its potential in treating diseases characterized by excessive inflammation or abnormal cell growth.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. The research highlighted the potential of these compounds in developing new anticancer therapies .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound through its ability to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes. The findings suggested that compounds with the quinoline scaffold could serve as multi-target agents in treating inflammatory diseases .

Industrial Applications

Beyond medicinal uses, this compound is being explored in material science for developing new materials with specific properties such as fluorescence or conductivity. Its unique structural features make it suitable for applications in coatings, sensors, and other advanced materials.

Mécanisme D'action

The mechanism of action of 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoxalines: These compounds have a similar fused ring structure and exhibit comparable biological activities.

4-Hydroxy-2-quinolones: These derivatives share the quinoline core and have been studied for their pharmaceutical applications.

2-Oxo-1,2-dihydroquinoline-4-carboxylate: This compound is structurally related and has similar chemical properties.

Uniqueness

2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, which combines a quinoline core with a phenyl group and a carboxylate moiety, suggests potential for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of enzymes and receptors, potentially inhibiting pathways involved in cell proliferation and inflammation. The exact molecular targets remain an area of ongoing investigation.

Antimicrobial and Antiviral Properties

Studies have demonstrated that quinoline derivatives, including this compound, exhibit significant antimicrobial and antiviral activities. For instance, compounds within this class have shown effectiveness against various bacterial strains, including Streptococcus pneumoniae, indicating potential as novel antibacterial agents . Furthermore, some derivatives have been evaluated for their antiviral properties, particularly against HIV, through mechanisms involving integrase inhibition .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The observed cytotoxicity suggests that it may disrupt critical cellular processes in tumor cells, leading to cell death .

Case Studies

- Antimicrobial Activity : A study reported that a series of quinolinone derivatives exhibited potent activity against antibiotic-resistant strains of bacteria. Among these, this compound was highlighted for its ability to overcome resistance mechanisms, showcasing its therapeutic potential in treating infections caused by resistant pathogens .

- Anticancer Effects : Another research effort focused on the synthesis of quinolone derivatives and their evaluation against various cancer cell lines. The results indicated that certain structural modifications enhanced the compound's potency against colon and breast cancer cells, suggesting a structure-activity relationship that could guide future drug design efforts .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

phenacyl 2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-16(12-6-2-1-3-7-12)11-23-18(22)14-10-17(21)19-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSKSJIHVRDSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331459 | |

| Record name | phenacyl 2-oxo-1H-quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312272-35-8 | |

| Record name | phenacyl 2-oxo-1H-quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.